Heraclenol 3'-O-beta-D-glucopyranoside
Overview
Description
Heraclenol 3’-O-beta-D-glucopyranoside is a natural compound belonging to the class of coumarins. It is primarily found in the herbs of Heracleum repula Franch.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heraclenol 3’-O-beta-D-glucopyranoside typically involves the glycosylation of heraclenol with beta-D-glucopyranose. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of Heraclenol 3’-O-beta-D-glucopyranoside is generally carried out through extraction from natural sources, such as the herbs of Heracleum repula Franch. The extraction process involves solvent extraction followed by purification techniques like chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Heraclenol 3’-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in polar solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Heraclenol 3’-O-beta-D-glucopyranoside has diverse applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying glycosylation reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of Heraclenol 3’-O-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit the activity of arginase I and II, which are enzymes involved in the urea cycle .
Comparison with Similar Compounds
Heraclenol 3’-O-beta-D-glucopyranoside can be compared with other similar compounds, such as:
Heraclenol 3’-O-beta-D-apiofuranosyl-(1→6)-beta-D-glucopyranoside: Another glycosylated derivative of heraclenol with similar biological activities.
Piceatannol-3’-O-beta-D-glucopyranoside: A stilbene glycoside known for its potent inhibitory effects on arginase enzymes.
Uniqueness: Heraclenol 3’-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which imparts distinct chemical and biological properties compared to other glycosylated derivatives .
Properties
IUPAC Name |
9-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c1-22(2,33-21-17(28)16(27)15(26)12(8-23)31-21)13(24)9-30-20-18-11(5-6-29-18)7-10-3-4-14(25)32-19(10)20/h3-7,12-13,15-17,21,23-24,26-28H,8-9H2,1-2H3/t12-,13-,15-,16+,17-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKAMOZNCWECGP-DOKKCILGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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